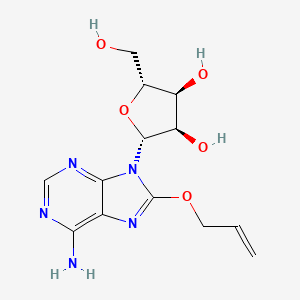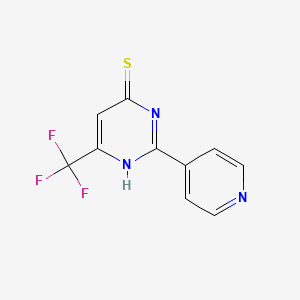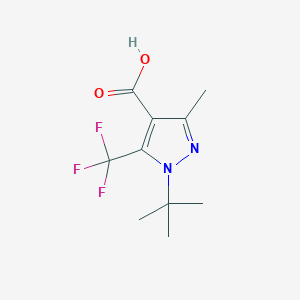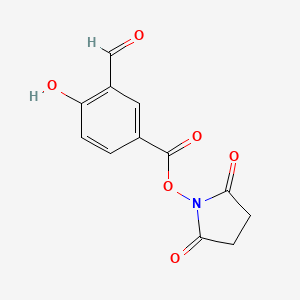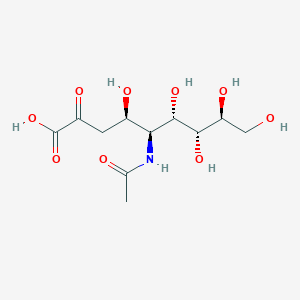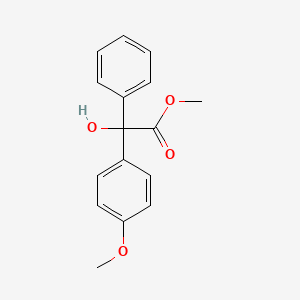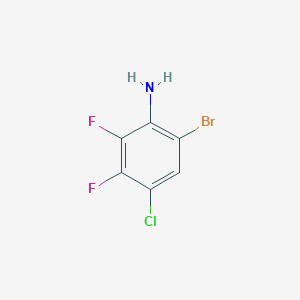
6-Bromo-4-chloro-2,3-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-2,3-difluoroaniline is an aromatic amine compound with the molecular formula C6H3BrClF2NH2 It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2,3-difluoroaniline typically involves halogenation and amination reactions. One common method is the halogenation of aniline derivatives, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.
Fluorination: Introduction of fluorine atoms using reagents like hydrogen fluoride or fluorine gas.
Amination: Introduction of the amino group through reactions with ammonia or amine derivatives.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2,3-difluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form larger aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-4-chloro-2,3-difluoroaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2,3-difluoroaniline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The amino group allows it to form hydrogen bonds and participate in nucleophilic reactions, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluoroaniline: Similar structure but different substitution pattern.
2-Chloro-4,6-difluoroaniline: Contains chlorine and fluorine atoms in different positions.
2,6-Dibromo-4-fluoroaniline: Contains bromine and fluorine atoms.
Uniqueness
6-Bromo-4-chloro-2,3-difluoroaniline is unique due to its specific arrangement of halogen atoms and the presence of an amino group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H3BrClF2N |
|---|---|
Molecular Weight |
242.45 g/mol |
IUPAC Name |
6-bromo-4-chloro-2,3-difluoroaniline |
InChI |
InChI=1S/C6H3BrClF2N/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2 |
InChI Key |
DIKVOFLVQAMBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)
![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)
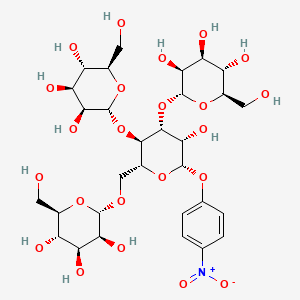
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)

